molecular formula C7H9N3O2 B1378263 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1394041-88-3

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B1378263
CAS No.: 1394041-88-3
M. Wt: 167.17 g/mol
InChI Key: PGGUTDRSAKTKPT-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is characterized by the presence of a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The triazole ring in its structure allows it to form stable complexes with metal ions, which can be crucial for enzyme catalysis. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Moreover, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to induce adaptive responses in cells, such as upregulation of detoxification enzymes . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain physiological processes, such as wound healing . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with metabolic enzymes, leading to the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications or interaction with targeting signals . For example, the addition of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Similarly, nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression by interacting with transcription factors.

Preparation Methods

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the construction of the 1,2,3-triazole ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction efficiently forms the 1,2,3-triazole ring under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUTDRSAKTKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
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2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
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